Lipophilicity (XLogP3) Differentiation: 1-[3-Fluoro-4-(trifluoromethyl)phenyl] vs. 1-[3-(Trifluoromethyl)phenyl] Cyclobutane-1-Carboxylic Acid
The target compound has a computed XLogP3-AA value of 3.3, which is 0.1 log units higher than the XLogP3 of 3.2 for the directly comparable 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS 151157-58-3, PubChem CID 22406871), which lacks the meta-fluoro substituent [1][2]. This same XLogP3 value of 3.2 is also observed for the 2-CF3-phenyl isomer (CAS 151157-52-7, PubChem CID 71742694) and the 4-CF3-phenyl isomer (CAS 1086379-78-3), indicating that the addition of the meta-fluoro group in the target compound is the sole driver of the lipophilicity increase among these four analogs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: XLogP3 = 3.2; 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: XLogP3 = 3.2; 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: XLogP = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.1 (target vs. all three non-fluorinated analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 (target) and 2025.04.14 (comparator) |
Why This Matters
In fragment-based and property-guided drug discovery, systematic ΔLogP shifts of 0.1–0.3 units alter ligand-lipophilicity efficiency (LLE = pIC50 − LogP) and predicted permeability metrics, making the target compound a distinct entry in screening libraries where lipophilicity is a key design parameter.
- [1] PubChem CID 165898913, Computed Properties: XLogP3-AA = 3.3. View Source
- [2] PubChem CID 22406871, Computed Properties: XLogP3-AA = 3.2. View Source
- [3] PubChem CID 71742694, Computed Properties: XLogP3-AA = 3.2. View Source
